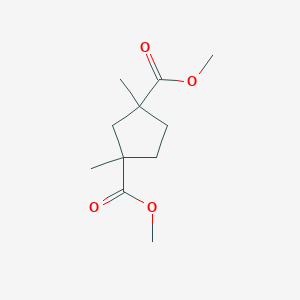![molecular formula C9H14ClNO2 B3113642 Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride CAS No. 1965304-67-9](/img/structure/B3113642.png)
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride” can be represented by the InChI code: 1S/C9H13NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h2-3,5-8H,4,10H2,1H3;1H/t5-,6+,7+,8-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One area of application involves the synthesis and stereostructural analysis of derivatives of this compound. For instance, all-endo-3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its epimers have been prepared via stereoselective functionalization, with their structures confirmed by advanced spectroscopic techniques such as IR and NMR, employing methods like HMQC, HMBC, DEPT, and DIFFNOE (Palkó et al., 2005). Similarly, the synthesis of methylene-bridged tetrahydro- and hexahydro-3,1-benzoxazines and their structural confirmation through IR and NMR spectroscopy highlight the compound's utility in the synthesis of complex heterocyclic structures (Stájer et al., 1983).
Reaction Mechanisms and Kinetic Studies
Research on this compound also extends to reaction mechanisms and kinetic studies. For example, the phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene systems to afford corresponding phosphorylated bicycles has been studied, with structures determined by NMR spectroscopy and mass spectrometry. This research provides insights into the mechanistic aspects of such reactions (Sousa et al., 2010). Additionally, the kinetic resolution of racemic mixtures of related compounds using pig liver esterase (PLE) to achieve high enantiomeric excesses demonstrates the potential for chiral synthesis and separation techniques (Mamaghani & Alizadehnia, 2002).
Safety and Hazards
“Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h2-3,5-8H,4,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDHULQNPIYFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1N)C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/structure/B3113585.png)









![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3113674.png)